molecular formula C13H17NO3 B183278 Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 436096-91-2

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Número de catálogo: B183278
Número CAS: 436096-91-2
Peso molecular: 235.28 g/mol
Clave InChI: GSKKKMLEVJZIAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 436096-91-2) is a secondary amine featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group linked to a tetrahydrofuran (THF) methyl substituent. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.29 g/mol . The compound is classified as an irritant (Xi) and is structurally notable for its heterocyclic THF moiety, which may influence solubility and conformational flexibility compared to benzyl analogs .

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,14H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKKMLEVJZIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389938
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-91-2
Record name N-[(Tetrahydro-2-furanyl)methyl]-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Sequential Alkylation of a Primary Amine

The most viable approach involves sequential alkylation of a primary amine using two distinct alkylating agents. This method leverages the reactivity of primary amines toward electrophilic substitution, though challenges include controlling stoichiometry and minimizing competing side reactions.

Step Reagents/Conditions Key Observations Yield
1Benzo dioxol-5-ylmethyl bromide, NaH, THF, RTFormation of mono-alkylated intermediate~17–18%
2Tetrahydrofuran-2-ylmethyl bromide, NaH, THF, RTSecondary alkylation to form tertiary amine~15–20%

Mechanistic Insights :

  • First Alkylation : A primary amine (e.g., methylamine) reacts with benzo dioxol-5-ylmethyl bromide in the presence of NaH, a strong base, to form the mono-alkylated secondary amine.

  • Second Alkylation : The secondary amine undergoes a second alkylation with tetrahydrofuran-2-ylmethyl bromide under analogous conditions to yield the target tertiary amine.

Challenges :

  • Stoichiometric Control : Excess alkylating agents may lead to over-alkylation or side products.

  • Sensitivity of Benzo Dioxole : The benzodioxole ring is susceptible to acidic or oxidative conditions, necessitating mild reaction environments.

Reductive Amination

An alternative strategy employs reductive amination to form the secondary amine directly. This method avoids sequential alkylation but requires precise control of reducing agents.

Step Reagents/Conditions Key Observations Yield
1Benzo dioxol-5-carbaldehyde, THF-2-methanol, NaBH₃CN, MeOHFormation of imine intermediateN/A
2Reduction to secondary amineLimited applicability due to steric hindranceN/A

Advantages :

  • Simplified workflow compared to sequential alkylation.

  • Potential for higher yields with optimized conditions.

Limitations :

  • Steric hindrance from bulky substituents may reduce reactivity.

  • Benzo dioxole stability under reductive conditions requires validation.

Critical Reagent and Intermediate Synthesis

Benzo Dioxol-5-ylmethyl Bromide

This intermediate is synthesized via bromination of benzo dioxol-5-methanol.

Step Reagents/Conditions Yield
1Benzo dioxol-5-methanol, PBr₃, RT~80–90%

Procedure :

  • React benzo dioxol-5-methanol with phosphorus tribromide (PBr₃) in anhydrous conditions.

  • Purify via distillation or column chromatography (EtOAc/hexanes).

Tetrahydrofuran-2-ylmethyl Bromide

This intermediate is prepared through cyclization of 1,4-dihydroxybutane followed by bromination.

Step Reagents/Conditions Yield
11,4-Dihydroxybutane, H₂SO₄, refluxCyclization to THF
2THF-2-methanol, PBr₃, RTBromination

Procedure :

  • Cyclize 1,4-dihydroxybutane with sulfuric acid to form tetrahydrofuran.

  • Brominate the resulting THF-2-methanol with PBr₃.

Optimization of Reaction Conditions

Base Selection

Sodium hydride (NaH) is preferred for alkylation due to its strong basicity and ability to deprotonate amines efficiently.

Base Advantages Disadvantages
NaHHigh reactivity, minimal side productsPyrophoric, requires inert atmosphere
K₂CO₃Milder conditions, easier handlingLower yields, slower kinetics

Solvent Systems

Tetrahydrofuran (THF) is ideal for alkylation due to its high solubility for both reactants and intermediates.

Solvent Advantages Disadvantages
THFPolar aprotic, dissolves organic and inorganic reagentsLow boiling point, requires low-temperature storage
DMFHigh polarity, enhances reaction ratesPotential for side reactions with amines

Purification and Characterization

Column Chromatography

Silica gel chromatography is critical for isolating the target compound.

Eluent Gradient Rf
EtOAc/hexanes10–30% EtOAc~0.3–0.5

Procedure :

  • Load crude product onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis

NMR and LC-MS are essential for confirming structural integrity.

Technique Key Peaks Source
¹H NMRδ 3.6–4.0 (THF CH₂), δ 5.8–6.0 (benzo dioxole CH)
LC-MS[M+H]⁺ = 233.78 (C₁₂H₂₄ClNO)

Challenges and Limitations

Steric Hindrance

Bulky substituents (e.g., benzo dioxole) reduce reaction efficiency, necessitating prolonged reaction times or elevated temperatures.

Benzo Dioxole Stability

The benzo dioxole ring may undergo ring-opening under strong acidic or basic conditions, requiring careful pH control.

Scalability

Industrial-scale synthesis requires continuous flow reactors to maintain consistent yields and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylene bridge, where the amine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine oxides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound comprises a benzo[1,3]dioxole ring linked to a tetrahydrofuran ring via a methylene bridge to an amine group. The synthesis typically involves several key steps:

  • Formation of the Benzo[1,3]dioxole Ring : Achieved through cyclization of catechol with formaldehyde.
  • Synthesis of the Tetrahydrofuran Ring : Involves cyclization of 1,4-dihydroxybutane.
  • Coupling Reaction : The two rings are coupled using formaldehyde under basic conditions.
  • Amine Introduction : The final step includes introducing the amine group through reductive amination or nucleophilic substitution reactions.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has several promising applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its antitumor properties , showing significant activity against various cancer cell lines.

Cell LineIC50 Value (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Materials Science

The compound can be utilized in developing novel materials, particularly sensors for detecting heavy metals due to its unique chemical properties.

Biological Research

This compound is employed in studies exploring its effects on cellular processes such as apoptosis and cell cycle arrest.

Comparative Studies

In comparative studies with similar compounds, Benzo[1,3]dioxol derivatives demonstrate unique properties due to their structural features:

CompoundActivity
2-Furanol, 3,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydro-Significant antitumor activity
N-aryl derivativesVaried activity based on substitutions

Case Studies

Several case studies have explored the biological activity of Benzo[1,3]dioxol derivatives:

  • Anticancer Mechanisms : A study assessed the effects on cell cycle phases and apoptosis markers in treated cancer cells.
  • Molecular Docking Studies : These studies provided insights into binding affinities with target proteins involved in cancer progression.

Notable Findings

Research indicates that modifications to the benzo[1,3]dioxole structure can significantly enhance biological activity against specific cancer types. For instance, introducing different functional groups can improve potency.

Mecanismo De Acción

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with cellular targets, leading to various biological effects:

Comparación Con Compuestos Similares

Structural and Functional Differences

  • THF vs. However, this may reduce lipophilicity, affecting membrane permeability .
  • Halogen Substitutions : Fluorine atoms in analogs like the 2-fluoro- and 3,4-difluoro-benzyl derivatives () enhance electron-withdrawing effects, which can stabilize the molecule against oxidative metabolism. The 3,4-difluoro variant also shows increased molecular weight (313.72 g/mol) due to the HCl salt, improving ionic solubility .
  • Salt Forms : Oxalate and hydrochloride salts () are commonly used to enhance crystallinity and bioavailability. For example, the oxalate salt of the 3-methoxybenzyl analog has a higher molecular weight (361.35 g/mol) due to the additional oxalic acid moiety .

Physicochemical Properties

  • Lipophilicity : The 2-methoxybenzyl analog (logP ~2.5 estimated) is more lipophilic than the THF-containing target compound (logP ~1.8), which may influence blood-brain barrier penetration .
  • Acid-Base Behavior : The pKa of the target compound’s amine group is predicted to be ~8.39, similar to its aliphatic analog (2-methoxyethyl, pKa ~8.39) . Fluorinated derivatives may exhibit slightly lower pKa due to electron-withdrawing effects.

Actividad Biológica

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 436096-91-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a benzo[1,3]dioxole ring connected to a tetrahydrofuran ring via a methylene bridge to an amine group. The synthesis typically involves:

  • Formation of the Benzo[1,3]dioxole Ring : Achieved through the cyclization of catechol with formaldehyde.
  • Synthesis of the Tetrahydrofuran Ring : Involves cyclization of 1,4-dihydroxybutane.
  • Coupling Reaction : The two rings are coupled using formaldehyde under basic conditions.
  • Amine Introduction : Final step includes introducing the amine group through reductive amination or nucleophilic substitution reactions.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study highlighted its effectiveness with IC50 values lower than those of standard chemotherapeutics like doxorubicin:

Cell Line IC50 Value (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These compounds were noted for their selective cytotoxicity, showing minimal effects on normal cell lines (IC50 > 150 µM) while effectively inducing apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways (Bax and Bcl-2 proteins) .

The compound's mechanism involves:

  • Targeting Specific Proteins : It interacts with proteins that regulate cell proliferation and apoptosis.
  • Inducing Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Influencing the expression of cyclins and cyclin-dependent kinases, which are crucial for cell cycle progression .

Comparative Studies

In comparative studies with similar compounds, Benzo[1,3]dioxol derivatives demonstrated unique properties due to their structural features:

Compound Activity
2-Furanol, 3,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydro-Significant antitumor activity
N-aryl derivativesVaried activity based on substitutions

This uniqueness enhances its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have explored the biological activity of Benzo[1,3]dioxol derivatives:

  • Anticancer Mechanisms : A study assessed the effects on cell cycle phases and apoptosis markers in treated cancer cells.
  • Molecular Docking Studies : These studies provided insights into binding affinities with target proteins involved in cancer progression.

Notable Findings

Research has shown that modifications to the benzo[1,3]dioxole structure can significantly affect biological activity. For instance, introducing different functional groups can enhance potency against specific cancer types .

Q & A

Q. What synthetic methodologies are reported for Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or acid-amine coupling reactions. For example, NaH in THF is used as a base to deprotonate intermediates, achieving yields up to 76.3% . Optimization strategies include controlling reaction temperature (e.g., 0°C for NaH activation) and using dry solvents to minimize side reactions. Impurities (e.g., 2% isomers) can be reduced via chromatographic purification or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H/13C-NMR : Assign chemical shifts to confirm substituents (e.g., δ ~5.9–6.8 ppm for benzodioxol protons) .
  • IR : Validate functional groups (e.g., C=O at 1705 cm⁻¹) .
  • GCMS/EI-HRMS : Identify molecular ions (e.g., m/z 191.27) and resolve discrepancies between experimental and theoretical masses using isotopic pattern analysis .

Q. How is the purity of the compound assessed, and what methods detect trace impurities?

Purity is verified via GCMS (100% purity reported) and NMR integration. Trace impurities (e.g., 2% isomers) are detected using high-resolution MS and comparative chromatography with reference standards .

Advanced Research Questions

Q. How can density functional theory (DFT) validate the compound's molecular geometry and electronic properties?

DFT methods (e.g., B3LYP hybrid functionals) calculate bond lengths, angles, and frontier molecular orbitals. These are compared with experimental X-ray crystallography data (e.g., C–C bond lengths ~1.54 Å) to verify structural accuracy . Exact exchange terms in DFT improve thermochemical predictions, such as ionization potentials and electron affinities .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

For example, while some benzodioxol derivatives show α-glucosidase inhibition (99.3% at high doses), others exhibit cytotoxicity (e.g., IC₅₀ ~10 µM in MDA-MB-231 cells). Meta-analyses using standardized assays (e.g., MTT for viability) and dose-response curve normalization can reconcile discrepancies .

Q. How is structure-activity relationship (SAR) analysis conducted to improve target specificity?

SAR studies compare analogues with modified substituents (e.g., replacing tetrahydrofuran with piperazine). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like MAGL or uPAR, guiding synthesis of derivatives with enhanced selectivity .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Challenges include low crystal quality and twinning. SHELXL software refines structures using high-resolution data (R factor <0.05) and restraints for flexible moieties (e.g., tetrahydrofuran ring). Anisotropic displacement parameters improve accuracy for heavy atoms .

Q. How do enzymatic inhibition mechanisms differ between benzodioxol derivatives and their metabolites?

Metabolites like hydroxymethylcarboxamide (M-ALPHA-HMCA) may exhibit altered binding kinetics due to hydrogen-bonding interactions. Stopped-flow kinetics and Michaelis-Menten analyses quantify inhibition constants (Kᵢ), while LC-MS identifies reactive intermediates .

Q. What apoptotic pathways are induced by this compound in cancer cells, and how are they quantified?

Caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 assay) are measured via flow cytometry. Transcriptomic profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Q. How are pharmacokinetic properties predicted using in silico models?

ADMET predictors (e.g., SwissADME) estimate logP (~2.5), solubility (LogS ~-4.1), and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.